2-Hydroxy-5-iodobenzamide
CAS No.: 18179-40-3
Cat. No.: VC0178103
Molecular Formula: C7H6INO2
Molecular Weight: 263.03
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 18179-40-3 |
---|---|
Molecular Formula | C7H6INO2 |
Molecular Weight | 263.03 |
IUPAC Name | 2-hydroxy-5-iodobenzamide |
Standard InChI | InChI=1S/C7H6INO2/c8-4-1-2-6(10)5(3-4)7(9)11/h1-3,10H,(H2,9,11) |
SMILES | C1=CC(=C(C=C1I)C(=O)N)O |
Introduction
Chemical Identity and Structure
Basic Information and Identifiers
2-Hydroxy-5-iodobenzamide belongs to the salicylamide family, characterized by a benzamide structure with a hydroxyl group at the ortho position. This compound features distinct chemical identifiers that allow for its precise recognition in chemical databases and literature .
The basic identifiers and chemical information for 2-hydroxy-5-iodobenzamide are summarized in Table 1:
Parameter | Value |
---|---|
CAS Number | 18179-40-3 |
Molecular Formula | C7H6INO2 |
Molecular Weight | 263.03 g/mol |
IUPAC Name | 2-hydroxy-5-iodobenzamide |
InChI | InChI=1S/C7H6INO2/c8-4-1-2-6(10)5(3-4)7(9)11/h1-3,10H,(H2,9,11) |
InChIKey | DATPWLOVEIACJF-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1I)C(=O)N)O |
The compound is also known by several synonyms including 5-iodosalicylamide, benzamide 2-hydroxy-5-iodo-, and 5-iodosalicylamide .
Structural Characteristics
The chemical structure of 2-hydroxy-5-iodobenzamide features three key functional groups: a benzene ring, a hydroxyl group (-OH) at the 2-position, and a carboxamide group (-CONH2) adjacent to the hydroxyl. The iodine atom at the 5-position creates an electron-rich halogenated aromatic system .
This arrangement allows for intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen of the amide function, which influences its physical properties and chemical reactivity. The presence of these functional groups provides multiple sites for interaction with biological targets and potential further chemical modification .
Physical and Chemical Properties
Physical Properties
2-Hydroxy-5-iodobenzamide possesses distinct physical properties that are important for its handling, storage, and application in research and industrial settings. These properties are summarized in Table 2:
The relatively high melting and boiling points reflect the compound's ability to form hydrogen bonds both intermolecularly and intramolecularly. The LogP value of 3.04 indicates moderate lipophilicity, suggesting potential for membrane permeability in biological systems .
Chemical Reactivity
The chemical reactivity of 2-hydroxy-5-iodobenzamide is primarily influenced by three functional features:
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The phenolic hydroxyl group, which can participate in hydrogen bonding, act as a nucleophile, or undergo esterification reactions.
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The iodine atom at the 5-position, which makes the compound valuable for cross-coupling reactions (such as Suzuki, Sonogashira, or Heck reactions) where the iodine can be replaced with various carbon-containing groups.
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The primary amide group, which can participate in condensation reactions and serve as a hydrogen bond donor/acceptor.
Research on structurally related compounds indicates that the free phenolic hydroxyl on the salicylic acid moiety is required for biological activity, making this a crucial feature of the molecule .
Synthesis and Preparation Methods
Precursors and Starting Materials
A key precursor in the synthesis of 2-hydroxy-5-iodobenzamide is 5-iodosalicylic acid (CAS: 119-30-2), which has been documented as a reagent in various organic chemical reactions leading to pharmaceutical compounds .
5-Iodosalicylic acid itself can be prepared from salicylic acid through iodination reactions. According to available literature, 5-iodosalicylic acid is involved in the synthesis of labeled benzamide analogs for tumor imaging as well as the synthesis of biological dyes .
Biological Activities and Applications
Chemical Building Block Applications
2-Hydroxy-5-iodobenzamide serves as a valuable chemical building block in organic synthesis. It can be reacted with appropriately functionalized aromatic compounds to afford corresponding anilides, which have demonstrated anti-fungal and bactericidal properties .
The presence of the iodine atom makes this compound particularly useful in:
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Cross-coupling reactions for the synthesis of more complex molecules
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Radioiodination chemistry for imaging applications
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Scaffold development for medicinal chemistry
Antimicrobial Properties
Salicylanilides, which are structurally related to 2-hydroxy-5-iodobenzamide, have shown activity against various pathogens including:
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Staphylococcus aureus
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Escherichia coli
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Pseudomonas aeruginosa
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Aspergillus fumigatus
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Mycobacterium tuberculosis
These compounds have also been used as anthelminthics in veterinary practice .
Antiproliferative Activity
A series of salicylanilide derivatives have demonstrated antiproliferative activities against the Hep-G2 liver cancer cell line. In one study, certain derivatives showed IC50 values comparable to 5-fluorouracil (1.8 μM), highlighting the potential anticancer applications of this structural class .
Mechanism of Action
Research suggests that salicylanilides function as proton shuttles that kill cells by destroying the cellular proton gradient. This mechanism explains their antimicrobial activity but also accounts for their cytotoxicity against mammalian cells, which has limited their therapeutic utility .
Interestingly, masking the salicylate hydroxyl moiety with a carbamate linkage has been shown to decrease cytotoxicity in vitro, suggesting strategies to improve the therapeutic index of these compounds .
Structure-Activity Relationships
Studies on salicylanilides have revealed important structure-activity relationships that may be applicable to 2-hydroxy-5-iodobenzamide:
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A free phenolic hydroxyl on the salicylic acid moiety is required for activity .
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The position of halogen substituents significantly affects biological activity. For example, substitution of the 5-position with various halogens (F, Br, or I) resulted in only small changes in antimicrobial potency .
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In the aniline portion of salicylanilides, the structure-activity relationship is largely driven by the presence of electron-withdrawing groups .
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The position of the iodine atom is critical for enzyme inhibitory activities. For instance, the iodine position has been noted to affect inhibitory efficacy against tyrosinase in related compounds.
Table 3 summarizes key structure-activity findings from related compounds:
Comparative Analysis
Comparison with Related Compounds
To better understand the unique properties of 2-hydroxy-5-iodobenzamide, it is valuable to compare it with structurally related compounds. Table 4 provides a comparative analysis:
This comparison highlights how the specific substitution pattern in 2-hydroxy-5-iodobenzamide contributes to its unique chemical and potentially biological properties.
Pharmaceutically Relevant Derivatives
The incorporation of the 2-hydroxy-5-iodobenzamide structure into more complex molecules has led to the development of compounds with potential pharmaceutical applications. For example, N-(2-bromophenyl)-2-hydroxy-5-iodobenzamide represents a more complex derivative that may exhibit different biological activities .
In general, the salicylanilide scaffold has proven valuable in medicinal chemistry, with researchers exploring various substitution patterns to optimize biological activity and reduce cytotoxicity .
Current Research and Future Directions
Recent Developments
Current research involving 2-hydroxy-5-iodobenzamide and related compounds appears to focus on several areas:
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Development of novel antimicrobial agents to address drug resistance issues
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Exploration of anticancer applications, particularly against liver cancer (Hep-G2 cell lines)
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Investigation of strategies to reduce cytotoxicity while maintaining therapeutic efficacy
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Utilization as a building block in the synthesis of more complex bioactive molecules
The research on salicylanilides against Mycobacterium tuberculosis represents a particularly active area, with efforts to improve potency and decouple antimicrobial activity from cytotoxicity .
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